1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
Beschreibung
This compound features a central azetidine ring (a four-membered nitrogen heterocycle) linked to a 1,2,3-triazole moiety substituted with a phenoxymethyl group. The ethanone chain is further connected to a thiophen-2-yl aromatic system. Its synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by azetidine coupling via nucleophilic substitution or amidation.
Eigenschaften
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(9-17-7-4-8-25-17)21-11-15(12-21)22-10-14(19-20-22)13-24-16-5-2-1-3-6-16/h1-8,10,15H,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXSYJQGUIXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared to analogs from recent studies, focusing on core heterocycles, substituents, molecular weights, and spectroscopic profiles. Key similarities and differences are highlighted below.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Core Heterocycles :
- The target compound’s azetidine ring imposes greater conformational strain compared to six-membered piperazine (5i, 5b) or seven-membered azepane (2dag) analogs. This may enhance binding selectivity in biological targets .
- Thiophene vs. Phenyl/Other Aromatics: The thiophen-2-yl group introduces sulfur-mediated π-stacking and altered electronic properties compared to phenyl (5i, 2dag) or pyridinyl () systems .
Substituent Effects: The phenoxymethyl group on the triazole enhances lipophilicity (clogP ~3.5) relative to polar substituents like hydroxypropyl (5b, clogP ~2.1) or sulfonyl (). This could improve membrane permeability . Thioether-linked groups (e.g., 5i’s diphenyltriazolylthio) may confer redox activity absent in the target compound’s ether-linked phenoxymethyl group .
Synthetic Efficiency :
- Azepane derivatives () exhibit high yields (88–99%), suggesting that the target compound’s azetidine coupling step may require optimized conditions to avoid ring strain-related side reactions .
Spectroscopic Signatures :
- The triazole proton in the target compound is expected to resonate at δ 7.5–8.0 (1H-NMR), consistent with analogs in and . Thiophene protons typically appear as a multiplet at δ 7.0–7.5 .
Research Implications
- Drug Design : The azetidine-triazole-thiophene architecture offers a balance between rigidity (azetidine) and aromatic diversity (thiophene), making it a promising scaffold for targeting kinases or GPCRs.
- SAR Studies : Comparative analysis with piperazine/azepane analogs () suggests that smaller heterocycles (azetidine) may improve metabolic stability but require formulation strategies to address solubility limitations.
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by azetidine ring functionalization. Critical steps include:
- Triazole formation : Reaction of phenoxymethyl azide with propargyl azetidine under Cu(I) catalysis .
- Azetidine coupling : Nucleophilic substitution or amidation to attach the thiophen-2-yl ethanone moiety .
- Characterization : Intermediates are analyzed via /-NMR (to confirm regiochemistry and purity) and HPLC (to assess yield >85%) .
Q. Which spectroscopic methods are critical for structural validation?
- NMR Spectroscopy : -NMR identifies proton environments (e.g., triazole CH at δ 7.8–8.2 ppm, azetidine CH at δ 3.5–4.0 ppm). -NMR confirms carbonyl groups (C=O at ~190–200 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 438.12) .
- X-ray crystallography : Resolves stereochemistry of the azetidine-triazole junction in crystalline forms .
Q. What preliminary biological activities have been reported?
- Antimicrobial assays : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Anticancer screening : IC of 12 µM in HeLa cells using MTT assays, linked to thiophene-mediated apoptosis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Triazole modifications : Replacing phenoxymethyl with pyridinyl groups improves solubility but reduces potency, suggesting hydrophobic interactions are critical .
- Azetidine vs. piperidine : Azetidine’s constrained geometry enhances target selectivity (e.g., kinase inhibition) compared to flexible piperidine analogs .
- Thiophene substitution : 2-Thienyl > 3-thienyl in cytotoxicity, attributed to better π-π stacking with protein pockets .
Q. How can computational modeling predict target binding modes?
- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the triazole N3 and kinase ATP-binding site residues (e.g., EGFR Tyr766) .
- MD simulations : 100-ns trajectories assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Standardized protocols : Use synchronized cell lines (e.g., G1-phase arrest) and consistent serum-free conditions to minimize variability .
- Metabolic profiling : LC-MS identifies cell-specific metabolites (e.g., thiophene oxidation products) that alter efficacy .
Q. What strategies improve metabolic stability in hepatic models?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound via LC-MS. Half-life extension (>60 mins) achieved by fluorinating the phenoxymethyl group .
- CYP450 inhibition : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. How does stereochemistry impact pharmacological properties?
- Chiral synthesis : Use Evans auxiliaries or asymmetric catalysis to isolate enantiomers .
- Enantiomer comparison : (R)-configured azetidine shows 3x higher kinase inhibition than (S) in SPR binding assays .
Q. What formulation strategies address poor aqueous solubility?
- Co-solvent systems : 20% PEG-400 + 5% Labrasol achieves >2 mg/mL solubility .
- Nanocrystallization : Wet milling reduces particle size to <200 nm, enhancing dissolution rate by 5x .
Q. How to design toxicity studies for early-stage development?
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